Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers substituting TFMP analogs risk irreproducible results from altered LogP/TPSA profiles. Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate (CAS 1363210-38-1) provides a defined ester form for consistent outcomes. • LogP 1.82 vs. 1.2 (free acid) & TPSA 39.19 vs. 50.2 Ų - superior passive membrane diffusion. • 3-Pyridyl regioisomer enables efficient Pd/Ni cross-couplings vs. hindered 2-pyridyl analog. • Higher lipophilicity improves non-polar extraction and chromatographic purification. 95% purity, CoA provided; ships ambient from global stock.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 1363210-38-1
Cat. No. B1429300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate
CAS1363210-38-1
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-15-8(14)4-6-2-3-7(13-5-6)9(10,11)12/h2-3,5H,4H2,1H3
InChIKeyHMZVFXFYWDERMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate (CAS 1363210-38-1): Procurement-Ready Overview of a Key Trifluoromethylpyridine Building Block


Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate (CAS 1363210-38-1) is a fluorinated pyridine derivative characterized by a trifluoromethyl group at the 6-position and a methyl ester moiety at the 3-position of the pyridine ring . It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are widely recognized as privileged scaffolds in agrochemical and pharmaceutical research due to the unique physicochemical properties imparted by the trifluoromethyl group [1]. This compound is primarily utilized as a versatile building block for the synthesis of more complex bioactive molecules, where its specific substitution pattern and ester functionality enable selective downstream transformations [2]. It is available from multiple chemical suppliers with typical purities of 95% or higher, and is handled under standard inert atmosphere storage conditions .

Why Generic Substitution of Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate (1363210-38-1) is Not Feasible: A Quantitative Look at Positional and Functional Differentiation


Substituting Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate with a seemingly similar analog—such as the free acid (CAS 913839-73-3) or a regioisomeric methyl ester (CAS 1346534-09-5)—is not trivial and can lead to significantly altered physicochemical and reactive profiles. Quantitative differences in lipophilicity (LogP), polar surface area (TPSA), and hydrogen bonding capacity directly impact membrane permeability, solubility, and downstream synthetic compatibility. For instance, the free acid form (LogP ~1.2) is considerably more polar than the methyl ester (LogP ~1.82), which can affect both biological partitioning and purification characteristics [1]. Furthermore, the 3-pyridyl substitution pattern of this compound differs from the 2-pyridyl isomer in both electronic distribution and steric accessibility, which can influence the outcome of metal-catalyzed cross-couplings and nucleophilic aromatic substitution reactions . The evidence below quantifies these critical differentiators, underscoring why direct interchange without validation risks irreproducible results.

Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate (1363210-38-1): Quantitative Differentiation Data for Informed Procurement


Lipophilicity (LogP) Comparison: Methyl Ester vs. Free Carboxylic Acid

The methyl ester form of 2-(6-(trifluoromethyl)pyridin-3-yl)acetate exhibits significantly higher lipophilicity than the corresponding free carboxylic acid. This difference is quantitatively reflected in their computed LogP values [1].

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Implications for Permeability and Reactivity

The esterification of the carboxylic acid group to a methyl ester substantially reduces the topological polar surface area (TPSA) and eliminates the hydrogen bond donor (HBD) capability. These differences directly impact the compound's ability to traverse lipid bilayers and its behavior in polar environments [1].

Polar surface area Hydrogen bonding Membrane permeability

Regioisomeric Differentiation: 3-Pyridyl vs. 2-Pyridyl Substitution Pattern

The position of the acetate side chain on the pyridine ring (3- vs. 2-position) results in distinct electronic environments and steric profiles. This is reflected in differences in computed LogP values and, more importantly, affects the reactivity in metal-catalyzed cross-coupling reactions due to varying coordination geometries and steric hindrance around the reactive site .

Regioisomerism Reactivity Cross-coupling

Vendor Purity Specifications and Storage Recommendations

Multiple vendors supply Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate with defined purity levels and storage conditions. While specific purity values vary, a common specification is 95% minimum purity, with storage recommended at room temperature under an inert atmosphere to maintain stability [1].

Purity Quality control Storage stability

Class-Level Utility of Trifluoromethylpyridine Scaffolds in Agrochemical and Pharmaceutical Research

Trifluoromethylpyridine (TFMP) derivatives are established as privileged scaffolds in the discovery of bioactive molecules. Over 20 TFMP-containing agrochemicals have received ISO common names, and five pharmaceutical products containing the TFMP moiety have been granted market approval [1][2].

Trifluoromethylpyridine Agrochemical Pharmaceutical

Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate (1363210-38-1): Recommended Application Scenarios Grounded in Quantitative Evidence


Synthesis of Lipophilic Prodrugs or Membrane-Permeable Analogs

The higher LogP (1.82 vs. 1.2 for the free acid) and lower TPSA (39.19 Ų vs. 50.2 Ų) of Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate make it the preferred intermediate when designing compounds intended for passive diffusion across biological membranes [1]. Researchers should select this ester form over the free acid to enhance cellular uptake in preliminary cell-based assays or to serve as a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid. This property is particularly valuable in CNS-targeted programs where optimal LogP values (typically 1-3) are critical for blood-brain barrier penetration.

Metal-Catalyzed Cross-Coupling Reactions Requiring 3-Pyridyl Regiochemistry

The 3-pyridyl substitution pattern of this compound (as opposed to the 2-pyridyl isomer) offers distinct steric and electronic advantages in palladium- or nickel-catalyzed cross-couplings . The 3-position is less sterically hindered, potentially leading to higher yields in Suzuki-Miyaura or Buchwald-Hartwig aminations. For synthetic chemists building libraries of TFMP-containing molecules, the 3-pyridyl isomer should be procured when the synthetic route demands regioselective functionalization at the 3-position of the pyridine ring, ensuring the intended scaffold geometry is maintained.

Agrochemical Lead Optimization Leveraging TFMP Privileged Scaffolds

Given the established success of TFMP derivatives in crop protection—over 20 agrochemicals with ISO names contain this moiety—Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate is a strategic building block for agrochemical discovery programs [2][3]. Its use as a starting material aligns with the design of novel herbicides, fungicides, or insecticides where the trifluoromethyl group is known to enhance metabolic stability and target binding. Procurement of this specific building block positions a research program within a validated chemical space with a proven track record of commercial success.

Parallel Synthesis and Purification Workflows Favoring Non-Polar Conditions

The methyl ester's increased lipophilicity (LogP 1.82) compared to the free acid facilitates cleaner extractions and chromatographic separations using non-polar solvent systems . For high-throughput synthesis or library production, this property reduces the risk of product loss to aqueous phases and simplifies purification protocols. Laboratories with standardized reverse-phase HPLC methods may also find the ester's retention time more suitable for automated purification, improving workflow efficiency and reducing the need for method redevelopment.

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